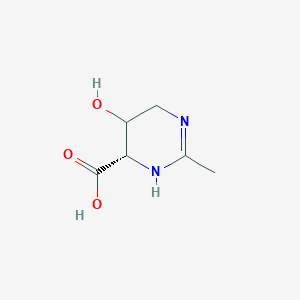

(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Beschreibung

(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, commonly known as 5-hydroxyectoine, is a hydroxylated derivative of ectoine. Both compounds belong to the tetrahydropyrimidine class of compatible solutes, which are synthesized by microorganisms to counteract osmotic stress, temperature extremes, and desiccation .

Eigenschaften

CAS-Nummer |

213467-54-0 |

|---|---|

Molekularformel |

C6H10N2O3 |

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

(6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4?,5-/m0/s1 |

InChI-Schlüssel |

KIIBBJKLKFTNQO-AKGZTFGVSA-N |

Isomerische SMILES |

CC1=NCC([C@H](N1)C(=O)O)O |

Kanonische SMILES |

CC1=NCC(C(N1)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base, followed by hydrolysis and purification steps. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 5-oxo-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid.

Reduction: Formation of 5-hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems.

Medicine

In medicinal chemistry, (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Structure : A zwitterionic molecule with a stereospecific hydroxyl group at position 5 of the tetrahydropyrimidine ring, resulting in the (4S,5S) configuration .

- Biosynthesis: Synthesized from ectoine via the ectoine hydroxylase (EctD), a non-heme iron(II)/2-oxoglutarate-dependent dioxygenase .

- Function : Stabilizes biomolecules (proteins, DNA, membranes) by modulating water dynamics, scavenging hydroxyl radicals, and acting as a chemical chaperone .

- Applications: Used in biotechnology (enzyme stabilization), cosmetics (skin protection), and medicine (organ preservation solutions) .

Comparison with Similar Compounds

Ectoine [(S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic Acid]

Ectoine is the precursor to 5-hydroxyectoine and shares its core tetrahydropyrimidine structure but lacks the hydroxyl group at position 4.

Key Differences :

Orotidylic Acid [3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid]

Orotidylic acid shares a tetrahydropyrimidine-carboxylic acid backbone but differs functionally and structurally:

Key Contrast :

- Orotidylic acid is metabolically active in nucleotide synthesis, whereas 5-hydroxyectoine is non-metabolically involved in stress adaptation .

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid

This sulfur-containing analog differs significantly in functional groups and applications:

Research Findings and Implications

Enhanced Biomolecule Stabilization

5-Hydroxyectoine outperforms ectoine in protecting DNA from UV-induced damage. It directly interacts with DNA, forming hydrogen bonds that mitigate single-strand breaks and base damage .

Enzyme Robustness in Bioproduction

EctD enzymes from extremophiles (e.g., Salibacillus salexigens) show higher catalytic efficiency (~2-fold) in hydroxyectoine synthesis compared to mesophilic counterparts, enabling scalable production .

Biologische Aktivität

(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, commonly referred to as Hydroxyectoine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀N₂O₃

- Molecular Weight : 158.16 g/mol

- CAS Number : 165542-15-4

1. Antioxidant Properties

Hydroxyectoine has been shown to exhibit significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

2. Cellular Protection

Studies have demonstrated that Hydroxyectoine can protect cells from apoptosis induced by various stressors. For instance, it has been observed to reduce cell death in astrocytes exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

3. Anti-inflammatory Effects

Hydroxyectoine has anti-inflammatory properties that can modulate the immune response. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli . This action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of Hydroxyectoine are attributed to several mechanisms:

- Regulation of Gene Expression : Hydroxyectoine influences the expression of genes involved in stress response and apoptosis, enhancing cell survival under adverse conditions.

- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in inflammatory pathways, thereby mitigating the effects of inflammation .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.